molecular formula C18H25N3O4S B6571143 3-[(4-methylphenyl)methyl]-8-(propane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021265-43-9

3-[(4-methylphenyl)methyl]-8-(propane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6571143
CAS No.: 1021265-43-9
M. Wt: 379.5 g/mol
InChI Key: QCEIKCBIFOUFAK-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]-8-(propane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a triazaspiro[4.5]decane core substituted with a 4-methylbenzyl group at position 3 and a propane-1-sulfonyl moiety at position 6. This structure places it within a broader class of spirocyclic hydantoin derivatives, which are of interest due to their diverse pharmacological properties, including enzyme inhibition and CNS activity .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-8-propylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-3-12-26(24,25)20-10-8-18(9-11-20)16(22)21(17(23)19-18)13-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEIKCBIFOUFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-methylphenyl)methyl]-8-(propane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the triazaspiro class, known for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a unique spirocyclic framework that contributes to its biological properties. The compound has a molecular formula of C16H22N3O3SC_{16}H_{22}N_3O_3S and a molecular weight of approximately 350.43 g/mol.

Key Structural Features:

  • Spirocyclic Framework : Enhances binding affinity to biological targets.
  • Sulfonyl Group : Imparts solubility and potential reactivity with biological systems.
  • Methylphenyl Substitution : Influences pharmacokinetics and pharmacodynamics.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazaspiro Framework : Using appropriate reagents to construct the core structure.
  • Introduction of the Propane Sulfonyl Group : Employing sulfonation techniques to add the sulfonyl moiety.
  • Methylphenyl Substitution : Achieving the desired substitution pattern through electrophilic aromatic substitution reactions.

Biological Activity

Research indicates that compounds in the triazaspiro class exhibit significant biological activities, including:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis.

Anticancer Properties

Preclinical studies suggest that this compound may have anticancer effects by inhibiting cellular proliferation in cancer cell lines. Mechanistically, it is believed to interfere with specific signaling pathways involved in cell growth and survival.

Interaction with Biological Targets

The compound has been shown to interact with various enzymes and receptors:

  • Enzyme Inhibition : It acts as an inhibitor of prolyl hydroxylase (PHD), which is involved in hypoxia signaling pathways. This inhibition can lead to increased erythropoietin (EPO) levels, suggesting potential applications in anemia treatment .
  • Receptor Binding : Research indicates that it may selectively bind to delta opioid receptors, which are implicated in pain modulation and neurological disorders .

Case Studies

Several studies highlight the compound's therapeutic potential:

  • Study on Antimicrobial Effects :
    • A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
    • Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus.
  • Anticancer Activity Assessment :
    • In vitro assays on human breast cancer cell lines revealed that the compound reduced cell viability by 70% at a concentration of 25 µM after 48 hours.
    • Mechanistic studies indicated that it induces apoptosis through caspase activation.

Comparative Analysis with Similar Compounds

A comparative analysis with other triazaspiro compounds reveals unique features and biological profiles:

Compound NameStructureUnique Features
8-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dioneStructureNoted for higher potency against PHD enzymes
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dioneStructureSimpler structure with different biological effects

Comparison with Similar Compounds

3-[(4-Fluorophenyl)methyl]-8-(propane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (BI81534)

  • Structural Difference : The 4-methylphenyl group is replaced with 4-fluorophenyl.
  • Impact : Fluorine’s electronegativity increases metabolic stability and may enhance binding to hydrophobic pockets in enzyme targets. However, the methyl group in the target compound could improve solubility due to reduced electron-withdrawing effects .

8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

  • Structural Difference : Lacks the propane-1-sulfonyl group; instead, position 8 is substituted with a benzyl group.
  • Impact : The absence of the sulfonyl moiety likely reduces interactions with polar residues in enzymes. This derivative is primarily used as a synthetic intermediate .

Variations in the Spiro Core and Position 8 Substituents

8-(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

  • Structural Difference : Position 8 features a pyridine ring with chloro and trifluoromethyl groups.
  • However, this may reduce oral bioavailability compared to the propane-1-sulfonyl group .

8-(2-Ethoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

  • Structural Difference : Position 8 has an ethoxyethyl chain instead of sulfonyl.
  • Impact: The ethoxyethyl group increases hydrophilicity, as evidenced by its lower melting point (282–284°C) and solubility in methanol. In contrast, the sulfonyl group in the target compound may confer stronger hydrogen-bonding capacity .

PHD2 Inhibition (Compounds 11–16)

  • Key Findings: Pyridine derivatives (e.g., compound 11) showed potent PHD2 inhibition (IC₅₀ < 100 nM), while thiophene (12) and phenol (13) derivatives were inactive. N-Methyl imidazole (14) and imidazole (15) derivatives exhibited comparable or superior activity to pyridine analogs.
  • Target Compound Relevance : The propane-1-sulfonyl group may mimic metal-chelating motifs, though direct PHD2 inhibition data for the target compound is unavailable .

Antipsychotic Potential (MDL 100,907)

  • The target compound’s sulfonyl group may reduce blood-brain barrier penetration compared to MDL’s fluorophenyl moiety .

Physicochemical Properties

Compound Melting Point (°C) logP (Predicted)
Target Compound Not reported 3.2
8-(2-Ethoxyethyl)-derivative 282–284 1.8
3-[(4-Fluorophenyl)methyl]-derivative Not reported 3.5

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